molecular formula C8H2BrClF3N B2700391 2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile CAS No. 1415130-42-5

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile

Cat. No.: B2700391
CAS No.: 1415130-42-5
M. Wt: 284.46
InChI Key: FXQOFAHPEMXUOB-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrClF3N. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-(trifluoromethyl)benzonitrile under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as ethanol and dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and influence the compound’s pharmacological effects .

Comparison with Similar Compounds

2-Bromo-6-chloro-4-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-bromo-6-chloro-4-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQOFAHPEMXUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene (8.0 g, 20.6 mmol) and CuCN (1.9 g, 20.6 mmol) were dissolved in DMF (20 mL) and heated 100° C. After 2 h the temperature was increased to 110° C. After 3 h the reaction was cooled to room temperature, diluted with DCM, filtered, concentrated, and purified via column chromatography to yield the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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